Quinoline-5-carboxylic acid
Overview
Description
Quinoline-5-carboxylic acid is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It is a weak tertiary base and can form a salt with acids .
Synthesis Analysis
Quinoline derivatives such as 6-hydroxy-2-(4-methoxyphenyl) quinoline-4-carboxylic acid and 2-(4-chlorophenyl)-6-hydroxy quinoline-4-carboxylic acids were synthesized by the reaction of aldehyde and pyruvic acid . Quinoline itself is easily reduced by tin and hydrochloric acid to 1, 2, 3, 4- tetrahydroquinoline .Chemical Reactions Analysis
Quinoline compounds have shown excellent results through different mechanisms of action such as growth inhibitors by cell cycle arrest, apoptosis, inhibition of angiogenesis, disruption of cell migration and modulation .Physical And Chemical Properties Analysis
Quinoline-5-carboxylic acid has a molecular weight of 173.17 g/mol. It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It also has a rotatable bond count of 1 .Scientific Research Applications
Synthesis of Functionalized Quinolines
Quinolines, including variants like quinoline-5-carboxylic acid, are of significant interest due to their biological importance and potential in drug design. A novel synthetic method for alkyl quinoline-3-carboxylates, related to quinoline-5-carboxylic acid, involves the conversion of aspartates and anilines using an acidic I2-DMSO system. This method highlights the potential of quinolines in synthesizing biologically active compounds, including receptor ligands (Ma et al., 2023).
Novel Derivatives for Antibacterial Use
New derivatives of quinoline, such as quinoline-3-carboxylic acid ethyl ester, have been synthesized and tested for antibacterial properties against various microorganisms. This research underlines the potential of quinoline derivatives in developing new antibacterial agents (Valluri et al., 2017).
Anti-tubercular and Antibacterial Activities
Certain quinoline derivatives have shown promising anti-tubercular activity, comparable to standard drugs like rifampicin. This suggests their potential as candidates for further investigation in treating tuberculosis (Li et al., 2019).
Synthesis and Cytotoxic Activity
Quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for cytotoxic activity against various carcinoma cell lines. These compounds have demonstrated significant anticancer activity, highlighting their potential as novel anticancer agents (Bhatt et al., 2015).
Fluorescent Properties Study
Quinoline derivatives have been explored for their photophysical behaviors, demonstrating unique properties like dual emissions and large Stokes shift emission patterns. This research opens avenues for the use of quinoline derivatives in fluorescence-based applications (Padalkar & Sekar, 2014).
Potential Agrochemical Ingredients
Quinoline derivatives with fluorinated groups have been synthesized and studied for their potential in agrochemical research. These compounds could serve as platforms for developing new agrochemical ingredients (Aribi et al., 2018).
Molecular Docking Studies
Molecular docking studies of quinoline-5-carboxylic acid derivatives have indicated their potential inhibitory activity against specific targets like PknB, suggesting applications in drug design (Ulahannan et al., 2015).
Safety And Hazards
Future Directions
Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development . Owing to the array of information available on the medicinal potential of quinoline and its functionalized derivatives, a new window of opportunity may be opened to medicinal chemists to access more biomolecular quinolines for future drug development .
properties
IUPAC Name |
quinoline-5-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1-6H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAYMXZBXQCGRGX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC=NC2=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60283135 | |
Record name | Quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Quinoline-5-carboxylic acid | |
CAS RN |
7250-53-5 | |
Record name | 5-Quinolinecarboxylic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30045 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Quinoline-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60283135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | quinoline-5-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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